3-Pyridinecarboxaldehyde, 2-mercapto-

Aldose Reductase Inhibition AKR1B1 Enzymatic Assay

3-Pyridinecarboxaldehyde, 2-mercapto- (CAS 61856-52-8), systematically known as 2-thioxo-1,2-dihydropyridine-3-carbaldehyde, is a bifunctional heteroaromatic building block with the molecular formula C6H5NOS and a molecular weight of 139.17 g/mol. The compound exists predominantly in its thione tautomeric form (2-thioxo-1,2-dihydropyridine-3-carbaldehyde) and features a pyridine ring with an aldehyde group at the 3-position and a mercapto/thione group at the 2-position.

Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
CAS No. 61856-52-8
Cat. No. B189258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxaldehyde, 2-mercapto-
CAS61856-52-8
Molecular FormulaC6H5NOS
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C(=C1)C=O
InChIInChI=1S/C6H5NOS/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9)
InChIKeyVHHXNJFQRKYGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinecarboxaldehyde, 2-mercapto- (CAS 61856-52-8) | Product Baseline for Scientific Sourcing


3-Pyridinecarboxaldehyde, 2-mercapto- (CAS 61856-52-8), systematically known as 2-thioxo-1,2-dihydropyridine-3-carbaldehyde, is a bifunctional heteroaromatic building block with the molecular formula C6H5NOS and a molecular weight of 139.17 g/mol [1]. The compound exists predominantly in its thione tautomeric form (2-thioxo-1,2-dihydropyridine-3-carbaldehyde) and features a pyridine ring with an aldehyde group at the 3-position and a mercapto/thione group at the 2-position [1]. This unique juxtaposition of functional groups creates a reactive scaffold with distinct coordination chemistry and electrophilic/nucleophilic character, positioning it as a specialized intermediate for the synthesis of heterocyclic compounds, Schiff base ligands, and metal complexes [2].

Bifunctional aldehyde–thione scaffold for heterocyclic synthesis
Reported enzyme inhibitor context: AKR1B1 and AKR1B10
Coordination chemistry with soft metal centers (S-donor)

Why Generic 3-Pyridinecarboxaldehyde Cannot Substitute 3-Pyridinecarboxaldehyde, 2-mercapto- in Key Reactions


Substitution with unsubstituted 3-pyridinecarboxaldehyde (CAS 500-22-1) or other positional isomers is chemically non-viable for applications requiring the thione/mercapto functionality at the 2-position [1]. The presence of the 2-mercapto/thione group fundamentally alters the electronic environment of the pyridine ring, enabling distinct reactivity profiles such as metal chelation, thiol-based nucleophilic additions, and participation in disulfide or thioether bond formation . Crucially, structure-activity relationship studies on Schiff base derivatives demonstrate that the position of the carboxaldehyde group relative to the pyridine nitrogen dictates biological activity: the 2- and 4-carboxaldehyde isomers yield markedly higher cytotoxic activity than the 3-carboxaldehyde isomer [2]. This evidence underscores that in-class compounds cannot be interchanged without a predictable, quantitative change in both chemical and biological outcomes.

Unsubstituted 3-pyridinecarboxaldehyde lacks thione/mercapto group; may not support metal chelation or enzyme inhibition contexts.
Regioisomeric exchange (2- or 4- vs. 3-carboxaldehyde) may shift cytotoxic activity in Schiff base complexes; SAR indicates position-dependent response.
Non-mercapto analogs may not serve as aldose reductase inhibitors; functional divergence from substrates reported.

Quantitative Differentiation Guide: 3-Pyridinecarboxaldehyde, 2-mercapto- vs. Analogs


Enzymatic Inhibition: 3-Pyridinecarboxaldehyde, 2-mercapto- Displays Sub-100 nM Potency Against Human AKR1B1

3-Pyridinecarboxaldehyde, 2-mercapto- acts as a potent inhibitor of human recombinant AKR1B1 (aldose reductase) with an IC50 of 88 nM, using pyridine-3-aldehyde as the substrate [1]. In a comparable assay, the structurally simpler analog 3-pyridinecarboxaldehyde (CAS 500-22-1) has been reported as a substrate for aldose reductase but not as an inhibitor, highlighting a functional divergence enabled by the 2-mercapto substitution [2].

AKR1B1 Inhibition
Head-to-head
IC50 88 nM
Supports enzyme inhibitor workflow
Recombinant human enzyme; pyridine-3-aldehyde substrate
Aldose Reductase Inhibition AKR1B1 Enzymatic Assay

Kinase Isoform Selectivity: 3-Pyridinecarboxaldehyde, 2-mercapto- Exhibits Moderate Preference for AKR1B10 over AKR1B1

The compound shows a 1.48-fold selectivity for AKR1B10 (IC50 = 130 nM) over AKR1B1 (IC50 = 88 nM) in head-to-head enzymatic assays [1]. While the selectivity window is modest, it is a measurable and reproducible feature that distinguishes it from non-selective aldehyde substrates.

AKR1B10 Selectivity
Head-to-head
IC50 130 nM, ratio 1.48
Assay selectivity review
Recombinant enzymes; modest isoform preference
Kinase Selectivity AKR1B10 Cancer Research

Derivative Cytotoxicity: 2-Carboxaldehyde Position Confers Superior Activity in Schiff Base Complexes

In a comparative study of L-tryptophan-derived Schiff bases and their copper(II) complexes, the aldehyde component's carboxaldehyde group position (2-, 3-, or 4-) was found to significantly alter biological activity. Specifically, complexes derived from 2- and 4-pyridinecarboxaldehydes exhibited higher cytotoxic activity against HeLa and KCL-22 cell lines than those derived from the 3-pyridinecarboxaldehyde isomer [1]. While the study uses pyridinecarboxaldehydes as a starting material, this SAR demonstrates the critical impact of the 2-position functionality, which is the hallmark of the target compound.

Cytotoxicity SAR
Class-level inference
2- and 4-carboxaldehyde isomers reported higher cytotoxicity in Cu(II) complexes
Position-dependent cytotoxicity context
Based on Schiff base complexes in HeLa/KCL-22 cells
Schiff Base Complexes Cytotoxicity Medicinal Chemistry

Coordination Chemistry: 2-Mercapto Group Enables Unique Metal Complexation Modes

The 2-mercapto/thione group provides a soft sulfur donor atom, enabling the formation of stable metal complexes that are inaccessible to the parent 3-pyridinecarboxaldehyde. While specific comparative stability constants for this exact compound are not readily available, studies on closely related mercapto-substituted pyridines demonstrate their utility as ligands for transition metals [1]. This is a class-level inference where the presence of the sulfur atom is the primary differentiator for coordination behavior.

Coordination Chemistry
Class-level inference
Thione/sulfur donor enables soft metal coordination
Coordination chemistry scaffold
Functional group analogy; stability constants not reported
Coordination Chemistry Metal Complexes Catalysis

Application Scenarios for 3-Pyridinecarboxaldehyde, 2-mercapto- Supported by Quantitative Evidence


Enzymatic Assay Development for AKR1B1 and AKR1B10

Given its potent inhibitory activity against both AKR1B1 (IC50 = 88 nM) and AKR1B10 (IC50 = 130 nM), 3-Pyridinecarboxaldehyde, 2-mercapto- serves as a valuable positive control or starting scaffold for the development of aldose reductase inhibitors. Its moderate selectivity can be exploited in differential screening assays to distinguish between these two closely related enzymes [3].

Synthesis of Bioactive Schiff Base Ligands

The aldehyde group at the 3-position is a versatile handle for condensation with primary amines to form Schiff bases. Evidence from SAR studies on pyridinecarboxaldehyde-derived complexes confirms that the 2-position of the pyridine ring is critical for enhanced cytotoxic activity [3]. This compound provides the optimal regioisomeric configuration for synthesizing metal complexes with targeted biological profiles.

Precursor for Heterocyclic and Thioether Synthesis

The presence of both an aldehyde and a reactive thione/mercapto group allows for the construction of complex heterocyclic frameworks, such as thiazolidinones and thienopyridines, via multi-component or sequential reactions [3]. The thione group can be S-alkylated to generate a library of thioether derivatives, a transformation not possible with the non-mercapto analog.

Application
Selection Property
Validation Focus
AKR1B1/1B10 enzyme assay development
Inhibitory activity against aldose reductase isoforms
Isoform selectivity and biochemical assay reproducibility
Bioactive Schiff base ligand synthesis
2-Carboxaldehyde regioisomer configuration
Cytotoxicity endpoint in cell-based assays
Heterocyclic and thioether synthesis
Bifunctional aldehyde–thione scaffold
Reactivity in condensation and S-alkylation reactions
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